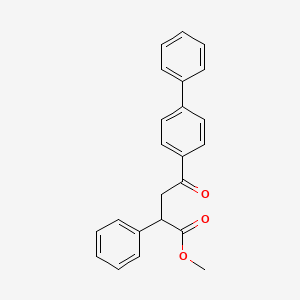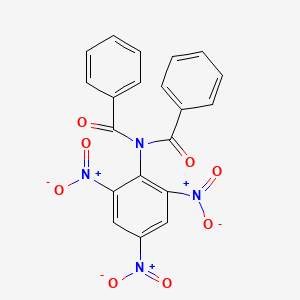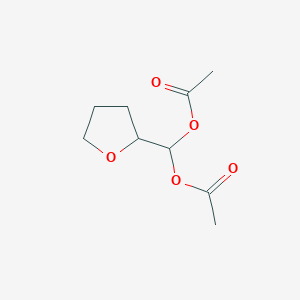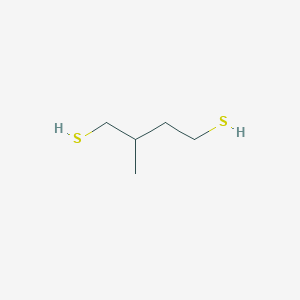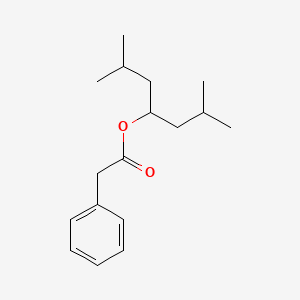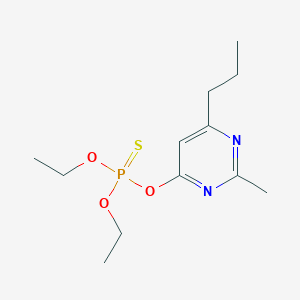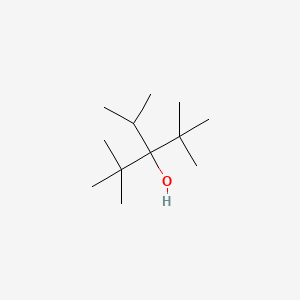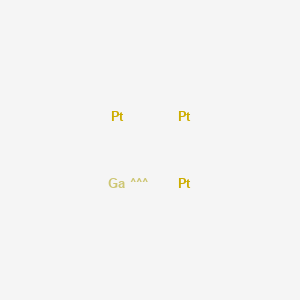
Guanidine, N-nitro-N'-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N-nitro-N’-(2-phenylethyl)- is a chemical compound with the molecular formula C9H11N5O3. It is a derivative of guanidine, a functional group that is prevalent in many natural products, pharmaceuticals, and biochemical processes. This compound is characterized by the presence of a nitro group and a phenylethyl group attached to the guanidine core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-nitro-N’-(2-phenylethyl)- can be achieved through various methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction conditions are mild, and the protocol features a wide substrate scope.
Another method involves the catalytic guanylation reaction of amines with carbodiimides . This approach utilizes transition metal catalysis to form the C-N bond, which is essential for the synthesis of guanidines. The reaction conditions typically involve the use of copper catalysts, arylboronic acids, and amines in the presence of potassium carbonate and bipyridine under an oxygen atmosphere .
Industrial Production Methods
Industrial production of guanidine derivatives often relies on the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine . This reagent allows for the stepwise displacement of imidazole groups by amines, providing a convenient and scalable method for the synthesis of N-substituted guanidines.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N-nitro-N’-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to form different derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium on carbon, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing and stirring under inert atmospheres.
Major Products
The major products formed from these reactions include various substituted guanidines, which can be further functionalized to yield compounds with diverse chemical and biological activities.
Applications De Recherche Scientifique
Guanidine, N-nitro-N’-(2-phenylethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of guanidine, N-nitro-N’-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The phenylethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A simple molecule with a wide range of applications in chemistry and biology.
Nitroguanidine: Known for its use as an energetic material and in the synthesis of insecticides.
Phenethylguanidine: Similar in structure but lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness
Guanidine, N-nitro-N’-(2-phenylethyl)- is unique due to the presence of both a nitro group and a phenylethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
6266-33-7 |
|---|---|
Formule moléculaire |
C9H12N4O2 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
1-nitro-2-(2-phenylethyl)guanidine |
InChI |
InChI=1S/C9H12N4O2/c10-9(12-13(14)15)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12) |
Clé InChI |
ZVGFFVGTLFFSLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN=C(N)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


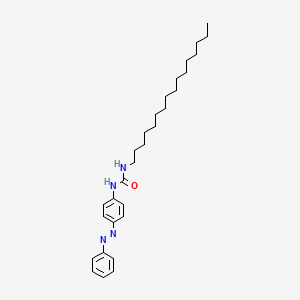
![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)

